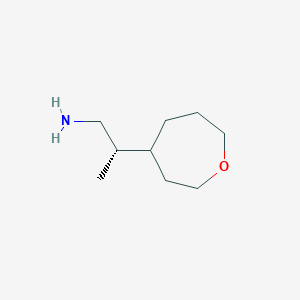
(2S)-2-(Oxepan-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Oxepan-4-yl)propan-1-amine, also known as trans-4-(aminomethyl)cyclohexane-1-carboxylic acid, is a chiral cyclic amino acid that has been studied for its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of (2S)-2-(Oxepan-4-yl)propan-1-amine is not fully understood. It is believed to act as a partial agonist or antagonist at various receptors, depending on the specific receptor subtype and the context of the system. It may also modulate the release and uptake of various neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(Oxepan-4-yl)propan-1-amine are complex and depend on the specific receptor subtype and the context of the system. It has been shown to affect various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It may also modulate the activity of various brain regions, such as the prefrontal cortex and the striatum.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2S)-2-(Oxepan-4-yl)propan-1-amine is its potential as a tool for investigating the role of various receptors and neurotransmitter systems in the brain. Its partial agonist or antagonist activity may allow for more precise modulation of receptor activity compared to full agonists or antagonists. However, one limitation is the complexity of its mechanism of action, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on (2S)-2-(Oxepan-4-yl)propan-1-amine. One area of interest is its potential as a treatment for psychiatric disorders, such as schizophrenia and depression. Another area of interest is its potential as a tool for investigating the role of various receptors and neurotransmitter systems in the brain. Additionally, further research may be needed to fully understand its mechanism of action and to develop more specific ligands for various receptor subtypes.
Méthodes De Synthèse
(2S)-2-(Oxepan-4-yl)propan-1-amine can be synthesized through a multistep process involving the reaction of 4-bromomethyl-1-cyclohexene with sodium azide, followed by hydrogenation and cyclization. The resulting product is a racemic mixture of (2S,4R)- and (2S,4S)-isomers, which can be separated using chiral chromatography.
Applications De Recherche Scientifique
(2S)-2-(Oxepan-4-yl)propan-1-amine has been studied for its potential applications in drug discovery and development. It has been shown to act as a ligand for various receptors, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. It has also been investigated as a potential treatment for psychiatric disorders, such as schizophrenia and depression.
Propriétés
IUPAC Name |
(2S)-2-(oxepan-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(7-10)9-3-2-5-11-6-4-9/h8-9H,2-7,10H2,1H3/t8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIRNLNFJRSZFG-VEDVMXKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dimethyl-1,1-dioxopyrazolo[3,4-d][1,2]thiazol-3-one](/img/structure/B3003746.png)
![1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B3003747.png)
![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3003748.png)
![2-[6-(3-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3003749.png)
![2-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B3003751.png)
![Methyl (E)-4-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B3003753.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3003757.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B3003761.png)
![2-Oxa-8-thia-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B3003764.png)
![2-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B3003765.png)


![4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane](/img/structure/B3003769.png)